1-benzyl-4-ethenyl-1H-pyrazole
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Overview
Description
1-Benzyl-4-ethenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 1-position and an ethenyl group at the 4-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethenyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with α,β-unsaturated carbonyl compounds. For instance, the reaction of benzylhydrazine with 4-ethenyl-3-oxobutanoic acid under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, diols
Reduction: Pyrazolines
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
1-Benzyl-4-ethenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-ethenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzyl-4-ethenyl-1H-pyrazole can be compared with other similar compounds:
1-Benzyl-1H-pyrazole: Lacks the ethenyl group, resulting in different reactivity and biological activity.
4-Ethenyl-1H-pyrazole: Lacks the benzyl group, affecting its chemical properties and applications.
1-Benzyl-4-iodo-1H-pyrazole:
Uniqueness: The presence of both benzyl and ethenyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-benzyl-4-ethenylpyrazole |
InChI |
InChI=1S/C12H12N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h2-9H,1,10H2 |
InChI Key |
LXTAEFIRIZIOSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN(N=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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